Docosanoic acid;morpholine
Description
Contextualization of Docosanoic Acid within Saturated Fatty Acid Research
Docosanoic acid, also known as behenic acid, is a long-chain saturated fatty acid with the chemical formula C22H44O2. medchemexpress.comcaymanchem.com It is naturally found in various plant oils, such as peanut and rapeseed oil. caymanchem.comatamanchemicals.com In the realm of saturated fatty acid research, docosanoic acid is noted for several key characteristics.
It is recognized for its poor absorption in the human body and its potential to increase cholesterol levels. medchemexpress.comresearchgate.net Research has also delved into its biological activities, including the inhibition of the p53 DNA binding domain, which is crucial in cancer research. medchemexpress.commedchemexpress.com Additionally, docosanoic acid has been investigated for its inhibitory effects on DNA polymerases and topoisomerases. caymanchem.combiomol.com In industrial applications, it is utilized in the formulation of cosmetics like hair conditioners and moisturizers for its smoothing properties. caymanchem.comatamanchemicals.com
Table 1: Properties of Docosanoic Acid
| Property | Value |
|---|---|
| CAS Number | 112-85-6 |
| Synonyms | Behenic Acid, C22:0, DCA, FA 22:0 |
| Molecular Formula | C22H44O2 |
| Formula Weight | 340.6 |
| Appearance | Crystalline solid |
| Solubility | DMF: 3 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml |
Data sourced from multiple references. caymanchem.com
Contextualization of Morpholine (B109124) within Heterocyclic Amine Research
Morpholine is a heterocyclic amine with the chemical formula C4H9NO. taylorandfrancis.com It is a six-membered ring containing both nitrogen and oxygen atoms, which imparts unique chemical properties. e3s-conferences.org Within the field of heterocyclic amine research, morpholine is a versatile and widely studied compound.
It serves as a building block in the synthesis of a wide array of more complex molecules. e3s-conferences.org Morpholine and its derivatives have found extensive applications in various industries as corrosion inhibitors, emulsifiers, and in the synthesis of pharmaceuticals and agrochemicals. taylorandfrancis.come3s-conferences.orgontosight.ai In medicinal chemistry, the morpholine ring is considered a significant pharmacophore due to its presence in numerous biologically active compounds with a broad range of activities. e3s-conferences.org The synthesis of morpholine derivatives is an active area of research, with continuous efforts to develop novel compounds with enhanced biological activities. e3s-conferences.orgorganic-chemistry.orgacs.org
Table 2: Applications of Morpholine and its Derivatives
| Application Area | Examples of Use |
|---|---|
| Industrial | Solvents, corrosion inhibitors, emulsifiers, rubber additives, catalysts |
| Agrochemical | Fungicides, herbicides |
| Pharmaceutical | Building block for various drugs, potential anticancer and antimicrobial agents |
Data sourced from multiple references. e3s-conferences.orgontosight.ai
Rationale for Investigating Docosanoic Acid;Morpholine Systems in Advanced Chemical and Biological Inquiry
The investigation of systems combining docosanoic acid and morpholine, resulting in the formation of a fatty acid amide, is driven by the potential for creating novel molecules with unique and valuable properties. The reaction between a fatty acid and an amine like morpholine produces an amide, a class of compounds with significant industrial and biological applications. ontosight.airesearchgate.net
The resulting compound, docosanoic acid morpholide, is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) head from the morpholine group and a lipophilic (fat-attracting) tail from the long carbon chain of docosanoic acid. ontosight.ai This dual nature makes it a potential surfactant and emulsifier. ontosight.aiontosight.ai
Research into fatty acid amides has shown their potential as pharmacological tools. thieme-connect.com The synthesis of such amides is an area of interest for developing new compounds with specific biological activities. thieme-connect.comgoogle.com The combination of the long, saturated chain of docosanoic acid with the versatile morpholine ring offers a platform for creating novel compounds for investigation in materials science and biomedicine. The synthesis of such amides can be achieved through various methods, including condensation reactions. ontosight.airesearchgate.net The study of these systems allows for the exploration of new surfactants, emulsifiers, and potentially biologically active agents. ontosight.aiontosight.ai
Structure
2D Structure
Properties
CAS No. |
65520-70-9 |
|---|---|
Molecular Formula |
C26H53NO3 |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
docosanoic acid;morpholine |
InChI |
InChI=1S/C22H44O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-3-6-4-2-5-1/h2-21H2,1H3,(H,23,24);5H,1-4H2 |
InChI Key |
QVIIBOBYIZATCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.C1COCCN1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Docosanoic Acid;morpholine Systems
Synthetic Pathways for Docosanoic Acid-Morpholine Complexation
The interaction between docosanoic acid and morpholine (B109124) can be harnessed to form non-covalent complexes, primarily through acid-base interactions.
Acid-Base Salt Formation Principles and Methods
The formation of a salt between docosanoic acid, a long-chain carboxylic acid, and morpholine, a cyclic secondary amine, is a classic acid-base neutralization reaction. In this process, the acidic proton of the carboxylic acid group is transferred to the basic nitrogen atom of the morpholine ring, resulting in the formation of a morpholinium docosanoate salt. This ionic interaction is the primary force holding the complex together.
The general principles of this salt formation involve the mixing of equimolar amounts of docosanoic acid and morpholine in a suitable solvent. The choice of solvent can influence the efficiency of salt formation and the subsequent isolation of the product. Non-polar or moderately polar aprotic solvents are often employed. The reaction is typically exothermic.
While specific synthetic protocols for docosanoic acid morpholine salt are not extensively detailed in the literature, the formation of "morpholine fatty acid salts" is a known practice. thegoodscentscompany.comnih.gov These salts have found applications as emulsifying agents in the formulation of waxes and polishes and as corrosion inhibitors. nih.govwho.int For instance, in polish formulations, the morpholine salt of a fatty acid like oleic acid acts as an emulsifier, and upon drying, the volatile morpholine evaporates, leaving a water-resistant film. nih.gov
The formation of such salts can be represented by the following general reaction:
R-COOH + C₄H₉NO → [R-COO]⁻[C₄H₉NH₂]⁺
Where R represents the C₂₁H₄₃ alkyl chain of docosanoic acid.
Investigation of Non-Covalent Interactions in Complex Formation
Beyond the primary ionic bond in the morpholinium docosanoate salt, other non-covalent interactions contribute to the stability and structure of the complex in various environments. These interactions include:
Hydrogen Bonding: In the solid state or in non-polar solvents, hydrogen bonds can form between the carboxylate group of the docosanoate anion and the ammonium (B1175870) proton of the morpholinium cation. The oxygen atoms of the carboxylate are hydrogen bond acceptors, while the N-H group of the morpholinium ion is a hydrogen bond donor.
Van der Waals Forces: The long alkyl chain of docosanoic acid gives rise to significant van der Waals interactions. In aggregates or in the solid state, these chains can pack together, stabilized by these weak, short-range forces.
Hydrophobic Interactions: In aqueous environments, the non-polar docosanoic acid chains will tend to aggregate to minimize contact with water molecules, a phenomenon driven by hydrophobic interactions.
The interplay of these non-covalent forces dictates the self-assembly and macroscopic properties of docosanoic acid-morpholine complexes.
Covalent Conjugation Strategies Involving Docosanoic Acid and Morpholine Moieties
Covalent linkage of docosanoic acid and morpholine creates stable derivatives with distinct properties. The primary methods for achieving this involve the formation of amide and ester bonds.
Amide Bond Formation in Docosanoic Acid-Morpholine Derivatives
The formation of an amide bond between the carboxyl group of docosanoic acid and the secondary amine of morpholine results in the synthesis of N-docosanoylmorpholine. This is a robust covalent linkage. A common and effective method for this transformation involves the conversion of docosanoic acid to a more reactive acylating agent, such as an acyl chloride.
A general synthetic route involves two main steps:
Formation of Docosanoyl Chloride: Docosanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce docosanoyl chloride. This reaction typically proceeds under anhydrous conditions.
C₂₁H₄₃COOH + SOCl₂ → C₂₁H₄₃COCl + SO₂ + HCl
Acylation of Morpholine: The resulting docosanoyl chloride is then reacted with morpholine. Morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid generated during the reaction.
C₂₁H₄₃COCl + C₄H₉NO + (C₂H₅)₃N → C₂₁H₄₃CONC₄H₈O + (C₂H₅)₃N·HCl
This methodology has been successfully applied to synthesize N-acyl morpholide derivatives from other fatty acids like oleic and linoleic acids, indicating its applicability to docosanoic acid.
The resulting N-docosanoylmorpholine is a stable amide with altered solubility and chemical properties compared to its parent molecules.
Ester Linkage Synthesis for Docosanoic Acid Conjugates
Direct esterification between docosanoic acid and morpholine is not feasible due to the absence of a hydroxyl group on the morpholine ring. However, an ester linkage can be formed between docosanoic acid and a hydroxyl-containing derivative of morpholine, such as 4-(2-hydroxyethyl)morpholine.
The Fischer esterification is a classic method for this purpose, involving the reaction of the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is typically driven to completion by removing the water formed as a byproduct.
C₂₁H₄₃COOH + HOCH₂CH₂N(CH₂)₄O ⇌ C₂₁H₄₃COOCH₂CH₂N(CH₂)₄O + H₂O
Alternatively, milder methods can be employed, especially for sensitive substrates. The Steglich esterification, for example, uses a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Another relevant method involves the use of coupling reagents that incorporate a morpholine moiety. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be used to facilitate the esterification of carboxylic acids with alcohols under mild conditions. researchgate.net
The resulting ester conjugates of docosanoic acid and morpholine derivatives would exhibit a combination of the lipophilic character of the fatty acid and the polar and hydrogen-bonding capabilities of the morpholine and ester groups.
Integration into Oligonucleotide Conjugates and Macromolecular Systems
Docosanoic acid has been successfully conjugated to macromolecules, most notably to small interfering RNAs (siRNAs), to enhance their delivery to specific tissues. While the direct involvement of a "docosanoic acid;morpholine" complex in this context is not explicitly documented, the principles of covalent conjugation are relevant.
The conjugation of docosanoic acid to oligonucleotides typically involves the use of a linker molecule that has reactive groups capable of forming bonds with both the fatty acid and the oligonucleotide. The amide bond is a common linkage used in these conjugates. For example, docosanoic acid can be activated and then reacted with an amino-modified oligonucleotide to form a stable amide linkage.
The synthesis of such conjugates is a multi-step process that requires solid-phase synthesis techniques for the oligonucleotide portion, followed by the solution-phase conjugation with the activated fatty acid derivative.
The resulting docosanoic acid-oligonucleotide conjugates have shown improved pharmacokinetic profiles and enhanced cellular uptake, leading to more effective gene silencing in target tissues.
Chemical Derivatization of the Docosanoic Acid Moiety within the Complex
The docosanoic acid portion of the complex offers two primary sites for chemical modification: the carboxyl functional group and the long alkyl chain.
The carboxylate group in the docosanoic acid-morpholine salt can be converted into other functional groups, such as esters and amides. This typically requires overcoming the stability of the salt.
Esterification: The conversion of the carboxylate to an ester in the presence of the basic morpholine moiety requires specific strategies. Standard acid-catalyzed esterification (Fischer esterification) would be compromised as the morpholine would neutralize the acid catalyst. Alternative methods include:
Activation of the Carboxylic Acid: The carboxylic acid can be activated using coupling reagents like dicyclohexylcarbodiimide (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), followed by reaction with an alcohol. researchgate.net This approach avoids the need for strong acid catalysts.
Alkylation of the Carboxylate: The docosanoate salt can be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding methyl ester. This reaction proceeds via nucleophilic substitution.
Amidation: The formation of an amide from the carboxylate requires reaction with a primary or secondary amine. Given that the complex already contains morpholine, forcing conditions or activation might be necessary to promote further amidation with a different amine. If the goal is to form the N-docosanoylmorpholine, heating the salt to drive off water can directly form the amide. For reaction with other amines, activating agents are typically employed. nih.gov Catalytic methods using boronic acids or zirconium and hafnium complexes can facilitate direct amidation by activating the carboxylic acid. ucl.ac.ukdiva-portal.org
| Reaction | Reagents/Catalysts | Product | General Yields |
|---|---|---|---|
| Esterification | Alcohol, DMTMM, N-methylmorpholine | Docosanoic acid ester | High |
| Amidation (direct) | Heat (thermal condensation) | N-Docosanoylmorpholine | Variable |
| Amidation (catalytic) | Amine, Boronic acid or ZrCl4 catalyst | Docosanoic acid amide | Good to Excellent |
The 22-carbon alkyl chain of docosanoic acid is largely unreactive. Functionalization typically requires strategies that can activate C-H bonds, although these methods are often not selective.
Halogenation: Free-radical halogenation can introduce halogen atoms onto the alkyl chain, but this process usually lacks regioselectivity and can lead to a mixture of products. nih.gov More specific halogenation can sometimes be achieved at the α-position to the carboxyl group under certain conditions.
Oxidation: While aggressive oxidation can cleave the chain, more controlled oxidation to introduce hydroxyl or keto groups is challenging and often requires enzymatic or specialized catalytic systems. The catalytic plasticity of certain enzymes has been explored for the modification of fatty acid chains, allowing for the introduction of various functional groups. wikipedia.org
| Reaction | Reagents/Conditions | Potential Product | Key Challenges |
|---|---|---|---|
| Free-Radical Halogenation | Cl2 or Br2, UV light | Halogenated docosanoic acid | Lack of selectivity, multiple products |
| Enzymatic Oxidation | Specific oxidoreductases | Hydroxylated docosanoic acid | Enzyme specificity and availability |
Chemical Derivatization of the Morpholine Moiety within the Complex
The morpholine component of the salt provides a reactive secondary amine nitrogen and a stable heterocyclic ring.
The nitrogen atom of morpholine is a nucleophilic center and can undergo various substitution reactions. researchgate.net The presence of the fatty acid may influence reaction conditions, particularly regarding solubility and steric hindrance.
N-Alkylation: The secondary amine of the morpholine ring can be alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution. Catalytic N-alkylation of morpholine with alcohols is also a well-established method, often employing catalysts like CuO–NiO/γ–Al2O3. researchgate.netgoogle.com This would result in a quaternary ammonium salt of docosanoic acid.
N-Acylation: Reaction with an acyl chloride or acid anhydride (B1165640) will lead to the formation of an N-acylmorpholine derivative. This would require the initial this compound salt to be disrupted, or for the acylating agent to be more reactive than the docosanoate.
Michael Addition: As a secondary amine, morpholine can participate in Michael additions to α,β-unsaturated carbonyl compounds.
| Reaction | Reagents/Catalysts | Product Type | Reported Conversion/Selectivity (for Morpholine) |
|---|---|---|---|
| N-Methylation | Methanol, CuO–NiO/γ–Al2O3 catalyst | N-Methylmorpholinium docosanoate | 95.3% conversion, 93.8% selectivity researchgate.net |
| N-Ethylation | Ethanol, CuO–NiO/γ–Al2O3 catalyst | N-Ethylmorpholinium docosanoate | 85.2% conversion, 89.6% selectivity google.com |
| N-Acylation | Acyl chloride or anhydride | N-Acylmorpholinium docosanoate | Generally high yields |
Altering the morpholine ring itself is a more complex transformation than N-functionalization and typically involves ring-opening or ring-expansion reactions.
Ring-Opening Reactions: The morpholine ring can be opened under specific conditions. For example, visible light-promoted oxidative cleavage of the C-C bond in N-phenylmorpholine has been demonstrated, which could be a potential, though likely challenging, route for modifying the morpholine skeleton within the complex. nih.gov Ring-opening can also be initiated by reaction with certain electrophiles, leading to more profound structural changes.
Ring Expansion/Contraction: These are less common but can be achieved through multi-step synthetic sequences, often involving rearrangement reactions. Such modifications are highly specific to the desired target structure and are not general transformations of the morpholine ring.
Catalytic Systems and Reaction Optimization in this compound Synthesis
The primary synthesis of this compound is a straightforward acid-base reaction. However, the conversion of this salt into a covalent amide, N-docosanoylmorpholine, is a key transformation that often requires catalysis and optimization.
Catalytic Systems for Amidation:
Lewis Acids: Catalysts such as zirconium(IV) chloride and hafnium(IV) chloride have been shown to be effective for the direct amidation of carboxylic acids and amines under mild conditions. diva-portal.org
Boron-Based Catalysts: Boronic acids are widely reported as catalysts for amidation, proceeding via activation of the carboxylic acid. ucl.ac.uk
Enzymatic Catalysis: Lipases and other enzymes can be used to catalyze amide bond formation, often under mild and environmentally friendly conditions. This approach can be highly selective. researchgate.net
Heterogeneous Catalysts: Solid catalysts like γ-Al2O3 have been used in amination reactions, offering advantages in terms of catalyst separation and recycling. researchgate.net
Reaction Optimization: Optimization of the amidation reaction typically involves adjusting several parameters to maximize yield and minimize side reactions.
Temperature: Higher temperatures can favor the dehydration reaction to form the amide but may also lead to degradation.
Water Removal: The removal of water, the byproduct of amidation, is crucial to drive the reaction equilibrium towards the product. This can be achieved through azeotropic distillation (e.g., with a Dean-Stark apparatus) or the use of dehydrating agents.
Catalyst Loading: The amount of catalyst needs to be optimized to ensure a reasonable reaction rate without causing unwanted side reactions or purification difficulties.
Solvent: The choice of solvent can influence the solubility of reactants and the reaction temperature. High-boiling, non-polar solvents are often used for azeotropic water removal.
Advanced Analytical and Spectroscopic Characterization of Docosanoic Acid;morpholine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, the precise connectivity and chemical environment of each atom within docosanoic acid and morpholine (B109124) can be established.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environments of the hydrogen and carbon atoms, respectively. The long aliphatic chain of docosanoic acid results in significant signal overlap in the ¹H NMR spectrum, while the ¹³C NMR spectrum offers better resolution of the individual carbon atoms. For N-substituted morpholines, the four methylenes can become magnetically non-equivalent. researchgate.net
In a mixed system, acid-base interactions between the carboxylic acid of docosanoic acid and the secondary amine of morpholine can lead to proton transfer, forming a morpholinium docosanoate salt. This interaction would cause significant changes in the chemical shifts of nuclei near the functional groups, particularly the α-protons and carbons of both molecules and the N-H proton of morpholine.
Below are the typical, expected chemical shift ranges for each compound in a neutral solvent.
| Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) | |||
|---|---|---|---|
| Compound | Nucleus | Assignment | Expected Chemical Shift (ppm) |
| Docosanoic Acid | ¹H | -COOH | 10.0 - 12.0 |
| α-CH₂ | ~2.35 (triplet) | ||
| β-CH₂ | ~1.63 | ||
| -(CH₂)₁₈- | ~1.25 (broad singlet) | ||
| Terminal -CH₃ | ~0.88 (triplet) | ||
| Docosanoic Acid | ¹³C | -COOH | 179 - 181 |
| α-CH₂ | ~34.0 | ||
| -(CH₂)₁₉- | 22.0 - 32.0 | ||
| β-CH₂ | ~24.7 | ||
| Terminal -CH₃ | ~14.1 | ||
| Morpholine | ¹H | -NH- | ~1.5 - 2.5 (broad) |
| O-CH₂- | ~3.73 (triplet) | ||
| N-CH₂- | ~2.86 (triplet) | ||
| Morpholine | ¹³C | O-CH₂- | ~67.0 |
| N-CH₂- | ~46.0 |
Two-dimensional NMR experiments are essential for resolving signal overlap and confirming the structural assignments made from 1D spectra. wikipedia.org
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu In a docosanoic acid;morpholine system, COSY would show correlations between the terminal methyl protons and the adjacent methylene protons, and sequentially along the aliphatic chain. For morpholine, correlations would be observed between the protons on the nitrogen-adjacent methylene groups (N-CH₂) and the oxygen-adjacent methylene groups (O-CH₂).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to their directly attached heteronuclei, most commonly ¹³C. wikipedia.orglibretexts.org This is a highly sensitive technique that produces a cross-peak for each C-H bond. libretexts.org It would be used to definitively assign each carbon signal in both docosanoic acid and morpholine to its corresponding proton signal(s). For example, the ¹H signal at ~2.35 ppm would show a correlation to the ¹³C signal at ~34.0 ppm, confirming the α-CH₂ group of docosanoic acid.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. nih.govmdpi.com This is a key step in identifying the components of a sample. The theoretical exact masses for the primary ionic species of docosanoic acid and morpholine are listed below.
| Table 2: Theoretical Exact Masses of Ionic Species | |||
|---|---|---|---|
| Compound | Formula | Ionic Species | Theoretical Exact Mass (Da) |
| Docosanoic Acid | C₂₂H₄₄O₂ | [M+H]⁺ | 341.34141 |
| [M-H]⁻ | 339.32716 | ||
| Morpholine | C₄H₉NO | [M+H]⁺ | 88.07570 |
| [M-H]⁻ | 86.06110 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. ijcap.innationalmaglab.org The fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. nationalmaglab.org
Docosanoic Acid Fragmentation: Saturated fatty acids show limited fragmentation when analyzed as deprotonated [M-H]⁻ ions via collision-induced dissociation (CID). nih.gov However, when analyzed as protonated molecules or other adducts, or using more energetic ionization methods like electron ionization (EI), they produce characteristic fragmentation patterns. The EI-MS spectrum of docosanoic acid shows characteristic fragments resulting from cleavage along the alkyl chain, with prominent peaks corresponding to [CnH2n+1]+ and [CnH2nO2]+ fragments. A characteristic peak for straight-chain fatty acids is often observed at m/z 60, corresponding to the McLafferty rearrangement product, CH₃C(OH)₂⁺. massbank.eu
Morpholine Fragmentation: The fragmentation of morpholine would depend on the ionization method. Under EI, the molecular ion would be observed, followed by fragmentation involving the loss of small neutral molecules or radicals. Common fragmentation pathways for cyclic amines include ring-opening followed by cleavage to produce stable fragments. For protonated morpholine [M+H]⁺ in ESI-MS/MS, fragmentation would likely be initiated by the cleavage of C-C, C-O, or C-N bonds within the ring structure.
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com These techniques are particularly sensitive to changes in the chemical environment, such as the formation of intermolecular hydrogen bonds. americanpharmaceuticalreview.com
In a this compound system, the most significant interaction is the potential acid-base reaction between the carboxylic acid and the amine. The formation of a morpholinium docosanoate salt would result in distinct changes in the vibrational spectra:
The broad O-H stretching band of the carboxylic acid dimer (around 2500-3300 cm⁻¹) would disappear.
The sharp C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) would be replaced by two new bands: an asymmetric (~1550-1620 cm⁻¹) and a symmetric (~1400-1440 cm⁻¹) stretching vibration of the carboxylate anion (COO⁻).
The N-H stretching vibration of the secondary amine (~3300-3350 cm⁻¹) would be replaced by the broader stretching bands of the secondary ammonium (B1175870) ion (R₂NH₂⁺) in the 2200-3000 cm⁻¹ region.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound system. The spectrum of this system is expected to be a composite of the characteristic absorptions of both docosanoic acid and morpholine, with shifts indicating the formation of a salt or complex.
In its pure form, docosanoic acid exhibits a strong, broad absorption band for the O-H stretching of the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. A sharp and intense peak corresponding to the C=O (carbonyl) stretching vibration is observed around 1700 cm⁻¹.
Morpholine, as a secondary amine, shows a characteristic N-H stretching vibration in the region of 3400-3300 cm⁻¹. It also displays C-N stretching vibrations and C-O-C stretching from the ether group. researchgate.net
When docosanoic acid and morpholine interact to form a morpholinium docosanoate salt, significant changes in the FTIR spectrum are anticipated. The broad O-H stretch from the carboxylic acid would disappear, and the C=O stretching frequency would shift to a lower wavenumber (typically 1610-1550 cm⁻¹), characteristic of the carboxylate anion (COO⁻). Furthermore, the N-H stretching vibration of morpholine would be replaced by the broader N⁺-H stretching bands of the morpholinium cation, often appearing in the 3000-2500 cm⁻¹ region, potentially overlapping with C-H stretching bands. researchgate.netnih.gov
Table 1: Expected FTIR Spectral Data for Docosanoic Acid, Morpholine, and their Salt
| Functional Group | Component | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|---|
| Carboxylic Acid O-H | Docosanoic Acid | 3300-2500 (broad) | Stretch |
| Carbonyl C=O | Docosanoic Acid | ~1700 | Stretch |
| Secondary Amine N-H | Morpholine | 3400-3300 | Stretch |
| Carboxylate C=O | Docosanoate Anion | 1610-1550 | Asymmetric Stretch |
| Morpholinium N⁺-H | Morpholinium Cation | 3000-2500 (broad) | Stretch |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For docosanoic acid, the Raman spectrum is dominated by the long alkyl chain, showing strong C-H stretching modes (~2800-3000 cm⁻¹) and a prominent CH₂ twisting/wagging progression. nih.govscirp.org The C=O stretch of the carboxylic acid is typically weak in the Raman spectrum.
Morpholine's Raman spectrum shows characteristic ring vibrations and C-H stretching. nih.gov Upon salt formation, shifts in the vibrational modes of the morpholine ring and the appearance of bands associated with the morpholinium cation would be expected. Raman spectroscopy is particularly useful for studying the conformational order of the long alkyl chain of docosanoic acid in different phases or formulations. scirp.orgmdpi.com
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of the this compound compound and for analyzing complex mixtures containing these components.
High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of long-chain fatty acids like docosanoic acid. nih.govhplc.eu Method development for a this compound system would involve optimizing several parameters to achieve good separation and peak shape.
Column: A C18 or C8 stationary phase is typically used for separating long-chain fatty acids. nih.gov
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is common. The buffer's pH would be critical to control the ionization state of both the fatty acid and the amine. nih.govnih.gov
Detection: UV detection can be challenging as docosanoic acid and morpholine lack strong chromophores. Derivatization with a UV-active or fluorescent tag is a common strategy. gerli.comresearchgate.net Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used for non-derivatized analysis.
Table 2: Example HPLC Method Parameters for Docosanoic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradation Products
GC-MS is a highly sensitive and specific technique for analyzing volatile and semi-volatile compounds. While docosanoic acid itself has low volatility, it can be analyzed by GC after derivatization to a more volatile ester, such as a methyl ester (FAME - Fatty Acid Methyl Ester). nist.govlipidmaps.org Morpholine is sufficiently volatile for direct GC-MS analysis.
This technique is particularly valuable for identifying and quantifying potential impurities or degradation products. For instance, thermal degradation could lead to decarboxylation of the fatty acid or cleavage of the morpholine ring. GC-MS can separate these byproducts and the mass spectrometer provides structural information for their identification. nih.govnih.govmdpi.com Analysis of fatty amines, which may be present as related impurities or derivatives, can also be accomplished using GC-MS, often after derivatization. researchgate.netuta.edu
Table 3: GC-MS Analysis Parameters
| Component | Derivatization | Column | Temperature Program |
|---|---|---|---|
| Docosanoic Acid | Esterification (e.g., with BF₃/Methanol) | DB-5ms or similar non-polar column | 150°C to 300°C at 10°C/min |
Size Exclusion Chromatography for Polymeric Conjugates
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution. nih.gov This technique would be the method of choice for analyzing polymeric conjugates of docosanoic acid and morpholine. For example, if docosanoic acid were conjugated to a polymer backbone, with morpholine used as a linker or capping agent, SEC could be used to:
Determine the molecular weight distribution of the polymer conjugate.
Separate the high molecular weight conjugate from unreacted starting materials like free docosanoic acid or morpholine. agilent.com
Detect the formation of aggregates.
The separation is achieved using a column packed with porous particles. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and have longer retention times. agilent.com
Thermophysical and Phase Behavior Characterization
The thermophysical properties and phase behavior of the this compound system are critical for understanding its physical stability and processing characteristics.
Docosanoic acid is a waxy solid at room temperature with a melting point of approximately 80°C and a boiling point of 306°C at reduced pressure (60 Torr). cas.org Morpholine is a liquid with a boiling point of around 129°C. wikipedia.org
The combination of these two components would likely result in a system with a significantly altered phase behavior compared to the individual constituents. The formation of a salt would be an acid-base reaction, which is typically exothermic. Techniques like Differential Scanning Calorimetry (DSC) would be used to determine the melting point and any other phase transitions of the resulting salt or mixture. The volatility of the system would also be affected; morpholine's volatility is similar to that of water, a property utilized in industrial applications. wikipedia.orgatamankimya.com The phase equilibrium of morpholine in mixtures with non-polar substances like alkanes has been studied, indicating its potential for complex phase behavior in different solvent systems. researchgate.netacs.org
Table 4: Key Thermophysical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| Docosanoic Acid | ~79.95 cas.org | 306 (at 60 Torr) cas.org | ~0.82 (at 100°C) cas.org |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Enthalpies
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including the phase transitions of fatty acid salts. For a compound like this compound, DSC analysis would reveal key information about its melting point, crystallization behavior, and any polymorphic transformations.
Although a specific DSC thermogram for this compound is not available, data from analogous long-chain fatty acid salts, such as metal stearates, can provide valuable insights. For instance, binary mixtures of metal stearates exhibit melting points that are lower than the individual components, with multiple endothermic peaks suggesting complex phase behavior, including rotator phase transitions. up.ac.za It is plausible that this compound would exhibit similarly complex melting and crystallization profiles. The presence of the morpholinium counterion would influence the crystal lattice and, consequently, the energy required for phase transitions.
The melting point of pure docosanoic acid (behenic acid) is approximately 79-82°C. The formation of a salt with morpholine would be expected to alter this melting point significantly. The strength of the ionic interaction between the carboxylate group of the fatty acid and the morpholinium cation would play a crucial role in determining the melting temperature and the associated enthalpy of fusion.
A hypothetical DSC analysis of this compound would likely show an endothermic peak corresponding to the melting of the salt. The enthalpy of fusion (ΔHfus), calculated from the area of this peak, would quantify the energy required to disrupt the crystal lattice. The presence of impurities or different crystalline forms (polymorphs) could be identified by the appearance of multiple or broadened peaks.
Table 1: Hypothetical DSC Data for this compound and Related Compounds
| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Notes |
|---|---|---|---|
| Docosanoic Acid | ~80 | Value not available | Literature value for behenic acid. |
| Morpholine | -5 | Value not available | Literature value. |
| This compound | Not available | Not available | Expected to differ from individual components. |
This table is illustrative and based on general chemical principles, as specific experimental data for the this compound salt is not available.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature. For this compound, TGA would provide information on its decomposition temperature and the mechanism of its thermal degradation.
The thermal decomposition of long-chain fatty acids, such as octadecanoic acid, typically occurs at temperatures above 300°C. appliedmineralogy.com Morpholine itself is stable at high temperatures, up to 288°C, and its decomposition has been studied under specific conditions, such as in pressurized water reactor (PWR) secondary systems. nih.govosti.gov
When combined in a salt, the thermal stability of this compound would be influenced by the strength of the ionic bond and the volatility of the constituent parts. A typical TGA curve for this compound would be expected to show a stable baseline until the onset of decomposition. The decomposition might occur in a single step or multiple steps, corresponding to the loss of morpholine and the subsequent degradation of the docosanoic acid chain. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. Heavier ammonium carboxylate salts have been observed to be more thermally stable. unca.edu
Table 2: Expected TGA Profile for this compound
| Temperature Range | Expected Mass Loss | Associated Process |
|---|---|---|
| Room Temperature - ~150°C | Minimal | Loss of adsorbed water/solvent. |
| ~150°C - ~300°C | Significant | Decomposition of the salt, potential loss of morpholine. |
This table represents a hypothetical decomposition profile based on the known properties of long-chain fatty acids and morpholine.
Vapor Pressure and Sublimation Enthalpy Determination (e.g., Correlation Gas Chromatography)
The determination of vapor pressure and sublimation enthalpy is important for understanding the volatility and intermolecular forces of a compound. For low-volatility substances like long-chain fatty acid salts, techniques such as correlation gas chromatography can be used to estimate these properties.
The sublimation enthalpy (ΔHsub) is the sum of the enthalpy of fusion (ΔHfus) and the enthalpy of vaporization (ΔHvap). It represents the energy required for a substance to transition from a solid to a gaseous state and is a direct measure of the strength of intermolecular interactions in the solid state. umsl.edu
Given the ionic nature and high molecular weight of this compound, it is expected to have a very low vapor pressure. The strong ionic and van der Waals forces in the crystal lattice would require a significant amount of energy to overcome, resulting in a high sublimation enthalpy.
While direct experimental values for the vapor pressure and sublimation enthalpy of this compound are not documented, studies on other long-chain fatty acids and their derivatives can provide an estimation. Correlation gas chromatography, combined with DSC measurements of the enthalpy of fusion, is a powerful method for determining the sublimation enthalpies of such compounds. umsl.edu
Table 3: Estimated Thermochemical Data for this compound
| Parameter | Estimated Value | Method of Determination |
|---|---|---|
| Vapor Pressure at 298.15 K | Very Low | Inferred from high molecular weight and ionic character. |
| Enthalpy of Vaporization (ΔHvap) | High | Correlation Gas Chromatography (hypothetical). |
This table is based on theoretical considerations and data from analogous compounds, as specific experimental values are not available.
Mechanistic Investigations of Biological Activities of Docosanoic Acid;morpholine Systems in Vitro and Molecular Level
Molecular and Enzymatic Interaction Mechanisms
The interaction of fatty acids and their derivatives with biological macromolecules is a cornerstone of cellular regulation. These interactions can lead to the inhibition of key enzymes and the modulation of protein-DNA binding, thereby influencing major cellular processes.
While specific inhibitory data for a Docosanoic acid;morpholine (B109124) conjugate on carbonic anhydrase is not available, the field of carbonic anhydrase (CA) inhibition is well-established, with inhibitors targeting the zinc-containing metalloenzymes involved in processes like pH regulation. nih.govfrontiersin.orgmdpi.com These inhibitors often feature zinc-binding groups, such as sulfonamides or carboxylic acids. nih.gov
In the realm of lipid metabolism, the derivatives of fatty acids, such as acyl-coenzyme A (acyl-CoA) molecules, have been identified as potential regulators of enzymatic activity. nih.gov For instance, studies on lipoxygenase (LOX) isozymes, which are involved in inflammatory pathways, have shown inhibition by various acyl-CoA derivatives. nih.gov Oleoyl-CoA (18:1) has been identified as a potent inhibitor of human 12-lipoxygenase (h12-LOX) and human endothelial 15-LOX-2. nih.gov Another critical enzyme in lipid signaling is Fatty Acid Amide Hydrolase (FAAH), which degrades signaling lipids like anandamide. nih.govresearchgate.net Inhibition of FAAH is a therapeutic strategy for pain and inflammation, and various inhibitors have been developed and studied. nih.govnih.govresearchgate.net While direct evidence is lacking for Docosanoic acid;morpholine, the metabolism of docosanoic acid would lead to docosanoyl-CoA, suggesting a potential, though uninvestigated, role in modulating lipid-metabolizing enzymes.
Table 1: Examples of Lipid Metabolism Enzyme Inhibition by Fatty Acid Derivatives This table presents data on related compounds to illustrate inhibition mechanisms.
| Enzyme Target | Inhibitor Example | IC50 Value | Source |
| h12-LOX | Oleoyl-CoA | 32 µM | nih.gov |
| h15-LOX-1 | Stearoyl-CoA | 4.2 µM | nih.gov |
| h15-LOX-2 | Oleoyl-CoA | 0.62 µM | nih.gov |
| h5-LOX | Palmitoleoyl-CoA | 2.0 µM | nih.gov |
| FAAH (human) | Biochanin A | 2.4 µM | nih.gov |
Analysis of DNA-Protein Binding Modulation (e.g., p53 DNA Binding Domain)
The tumor suppressor protein p53 is a critical transcription factor that regulates cellular processes like cell cycle arrest and apoptosis, primarily through direct DNA binding. mdpi.com The modulation of p53's ability to bind to DNA can have profound effects on cell fate. nih.govembopress.orgnih.gov In vitro investigations have revealed that long-chain fatty acids can directly influence the DNA-binding activity of the p53 DNA binding domain (p53 DBD). nih.gov
Notably, docosanoic acid has been identified as the most potent saturated fatty acid inhibitor of the double-stranded DNA (dsDNA) binding activity of p53 DBD. nih.gov This inhibitory action is dependent on specific structural features of the fatty acid, highlighting the specificity of the interaction. nih.gov
Table 2: Structural Requirements for Fatty Acid Inhibition of p53 DBD Activity
| Structural Feature | Observation for Inhibition | Source |
| Chain Length | Optimal activity observed for C20 to C22 hydrocarbon chains. | nih.gov |
| Saturation | Saturated fatty acids like docosanoic acid are potent inhibitors. | nih.gov |
| Carboxyl Group | A free carboxyl group is essential for the inhibitory effect. | nih.gov |
| Configuration | For unsaturated fatty acids, a cis double bond is important. | nih.gov |
These findings suggest that docosanoic acid, through direct interaction with the p53 DBD, could modulate the transcriptional activity of p53. nih.gov The requirement for a free carboxyl group indicates that modification, such as the formation of an amide with morpholine, would likely alter or abolish this specific inhibitory activity. nih.gov
Cellular Pathway Modulation in Non-Clinical Model Systems
The effects of compounds at the molecular level ultimately manifest as changes in cellular behavior. Investigations into cell proliferation, programmed cell death, and the mechanisms of cellular entry provide a broader context for understanding biological activity.
Long-chain fatty acids and their derivatives have been shown to influence cell viability through the modulation of proliferation and apoptosis. nih.gov For example, docosahexaenoic acid (DHA), an omega-3 fatty acid, strongly reduces the viability of MCF-7 human breast cancer cells by promoting apoptotic cell death. nih.govscienceopen.com This effect is mechanistically linked to the accumulation of reactive oxygen species and the activation of caspase 8. nih.govscienceopen.com
Furthermore, amide derivatives of other complex acids, such as betulinic acid, have demonstrated high cytotoxicity and the ability to induce apoptosis in various human tumor cell lines. nih.gov Similarly, novel amide derivatives of quinazolinone have been shown to exhibit potent apoptotic activity against cancer cell lines, with some compounds showing IC50 values in the nanomolar range. nih.gov While these studies were not performed on this compound, they establish a precedent that amide derivatives of acids can be potent inducers of apoptosis and inhibitors of cell proliferation. nih.govnih.gov
The ability of a compound to exert an intracellular effect is contingent upon its ability to enter the cell. The cellular uptake of fatty acids is a complex process that is not solely dependent on passive diffusion or plasma membrane proteins. nih.gov A primary driving force for fatty acid uptake is the cell's metabolic demand; the conversion of fatty acids into acyl-CoAs and other downstream metabolites appears to increase uptake, likely by preventing efflux. nih.gov
The specifics of how a modified fatty acid like a morpholine amide would be transported and trafficked are not well-defined. Intracellular trafficking, the process by which substances are moved within a cell, is crucial for determining the ultimate fate and activity of a molecule. nih.gov It controls the concentration, location, and environment of molecules, thereby modulating their interaction with cellular machinery. nih.gov For delivery systems, the internalization pathway—be it clathrin-mediated endocytosis, phagocytosis, or another mechanism—dictates the subsequent trafficking route, often involving endosomes and lysosomes. mdpi.com The physicochemical properties of a molecule or particle significantly influence these uptake and trafficking pathways. mdpi.com
Antioxidant and Anti-Inflammatory Mechanisms in Cellular and Biochemical Assays
The roles of fatty acids and amine-containing compounds in inflammation and oxidative stress are areas of active investigation. Studies on other long-chain fatty acids, such as DHA, have demonstrated anti-inflammatory effects. nih.gov DHA and its peroxidation products can modulate oxidant and inflammatory responses in microglial cells, in part by upregulating the Nrf2/HO-1 antioxidant pathway and suppressing pro-inflammatory mediators. nih.gov
The morpholine moiety itself may contribute to biological activity. Research on asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) has shown that the introduction of a morpholine group via a Mannich base reaction can potentiate anti-inflammatory and antioxidant activity. japsonline.com This suggests that incorporating a morpholine ring into a larger molecule can be a strategy to enhance its pharmacological profile. japsonline.com In biochemical assays, antioxidant compounds demonstrate their activity by reacting with stable free radicals like DPPH, leading to a measurable color change. japsonline.com Anti-inflammatory activity is often assessed by measuring the inhibition of key enzymes like cyclooxygenase (COX). mdpi.com These principles suggest that a compound combining a long fatty acid chain with a morpholine ring could potentially engage with pathways related to both oxidative stress and inflammation.
Radical Scavenging Activities and Redox Modulation
While direct studies on the radical scavenging activity of a compound specifically named "this compound" are not extensively documented, the known antioxidant properties of morpholine derivatives suggest a potential for such activity. researchgate.net Morpholine and its related compounds have been recognized for their antioxidant properties, among other biological activities. researchgate.net The mechanism of radical scavenging often involves the donation of a hydrogen atom or an electron to a free radical, thus neutralizing its reactivity. The presence of the nitrogen atom in the morpholine ring could potentially contribute to this activity.
The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of compounds. mdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. While specific data for this compound is unavailable, related studies on other morpholine derivatives have shown varying degrees of radical scavenging potential.
Modulation of Inflammatory Mediators and Signaling Cascades
The anti-inflammatory potential of morpholine derivatives is an area of active research. researchgate.netrsc.orgnih.gov Inflammation is a complex biological response involving various mediators and signaling pathways. Compounds that can modulate these pathways are of significant therapeutic interest.
Research on amides of non-steroidal anti-inflammatory drugs (NSAIDs) with thiomorpholine, a related compound, has demonstrated that these derivatives can retain or even enhance the anti-inflammatory activity of the parent drug. nih.gov This suggests that the morpholine moiety can be a valuable component in the design of new anti-inflammatory agents. Furthermore, certain morpholine derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells, indicating a direct influence on key inflammatory mediators. rsc.org
The long carbon chain of docosanoic acid may also play a role in modulating inflammation. Fatty acids and their derivatives are known to have complex roles in inflammatory processes.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing their therapeutic potential.
Influence of Docosanoic Acid Alkyl Chain Length and Saturation
The length and saturation of the fatty acid chain are critical determinants of the biological activity of lipidic compounds. Studies on N-alkylmorpholine derivatives have shown a clear correlation between the alkyl chain length and antibacterial efficacy. For instance, compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibit the highest bactericidal effects. chemrxiv.org This "cut-off" effect, where activity peaks at a certain chain length, is a common phenomenon for surfactants and is related to their ability to interact with and disrupt cell membranes. While this study focused on antibacterial activity, it highlights the significant impact of the alkyl chain length on biological interactions.
The very long, saturated C22 chain of docosanoic acid would impart a high degree of lipophilicity to the molecule. This could influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological membranes and protein targets. The relationship between fatty acid chain length and antimicrobial activity has also been observed in other fatty acid amide derivatives, with optimal activity often seen around a C12 chain length against bacteria and yeast. nih.gov
Table 1: Influence of Alkyl Chain Length on the Minimum Inhibitory Concentration (MIC) of N-Alkylmorpholine Derivatives against MRSA
| Alkyl Chain Length | MIC (µg/mL) |
| < C5 | Inactive |
| C12 - C16 | 3.9 |
This data is based on studies of N-alkylmorpholine derivatives and illustrates the principle of chain length dependence. chemrxiv.org
Effects of Morpholine Moiety Substituents on Biological Response
Substitutions on the morpholine ring can significantly alter the biological activity of the resulting derivatives. The morpholine ring itself is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties. researchgate.netresearchgate.net The introduction of various substituents can modulate these properties and lead to enhanced potency or selectivity for a particular biological target.
Conformational Analysis and its Impact on Ligand-Target Binding
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis involves the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. chemistrysteps.comlibretexts.org The preferred conformation of a ligand when it binds to a protein is often not its lowest energy conformation in solution. nih.gov
For a molecule like this compound, the long, flexible docosanoic acid chain can adopt numerous conformations. The interaction of this hydrophobic chain with the binding pocket of a target protein will be a key determinant of binding affinity and specificity. The morpholine ring, while less flexible, also has a defined chair conformation that can influence how the molecule presents its functional groups for interaction.
Molecular modeling and conformational analysis techniques can be used to predict the likely binding modes of this compound derivatives with their targets. nih.gov Understanding the conformational preferences of these molecules is essential for the rational design of more potent and selective analogs.
Computational Chemistry and Theoretical Modeling of Docosanoic Acid;morpholine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of the docosanoic acid;morpholine (B109124) system. These methods provide a detailed picture of the electronic distribution, molecular orbital energies, and reactivity descriptors.
Density Functional Theory (DFT) is a robust method for investigating the molecular geometry and stability of the docosanoic acid;morpholine complex. Through DFT calculations, it is possible to determine the optimized three-dimensional structure of the complex, predict its vibrational frequencies, and calculate the interaction energy between the docosanoic acid and morpholine moieties. The interaction likely involves the formation of a salt bridge, where the acidic proton of the carboxylic group of docosanoic acid is transferred to the nitrogen atom of the morpholine ring. DFT can quantify the strength of this interaction and the stability of the resulting ion pair.
DFT calculations on similar long-chain fatty acid and amine systems have been employed to elucidate their structural and electronic properties nih.gov. For the this compound system, a B3LYP functional with a 6-311+G(d,p) basis set could be utilized to obtain accurate geometries and energies researchgate.net. The calculated interaction energy would provide a quantitative measure of the stability of the complex.
Table 1: Theoretical DFT Calculation Parameters for this compound System
| Parameter | Value |
|---|---|
| Functional | B3LYP |
| Basis Set | 6-311+G(d,p) |
| Solvation Model | Polarizable Continuum Model (PCM) |
| Calculated Property | Interaction Energy (kcal/mol) |
| Expected Outcome | Negative value indicating a stable complex |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules researchgate.net. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For the this compound system, FMO analysis can reveal the sites susceptible to nucleophilic and electrophilic attack.
The HOMO of the complex is expected to be localized on the carboxylate group of the docosanoate, indicating its electron-donating capability. Conversely, the LUMO is likely to be centered on the protonated morpholinium cation, highlighting its electron-accepting nature. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining the chemical reactivity and stability of the complex. A large energy gap suggests high stability and low reactivity. Studies on long-chain dibasic ammonium (B1175870) salts have shown that DFT can be used to analyze the HOMO-LUMO energy gap and charge distribution nih.gov.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Predicted Localization | Energy Level | Implication |
|---|---|---|---|
| HOMO | Carboxylate group of docosanoate | High | Electron-donating, nucleophilic character |
| LUMO | Morpholinium cation | Low | Electron-accepting, electrophilic character |
| HOMO-LUMO Gap | Relatively large | - | High chemical stability |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. This is particularly useful for understanding how the this compound complex might interact with biological macromolecules.
Molecular docking simulations can be performed to predict the binding modes and affinities of the this compound complex with various protein targets. For instance, fatty acid binding proteins (FABPs) are known to transport fatty acids within cells. Docking studies could reveal whether the this compound complex can bind to the active site of FABPs. The binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. A more negative value indicates a stronger binding affinity. Molecular docking studies have been successfully used to investigate the interaction of fatty acids with proteins like human serum albumin mdpi.com.
A detailed analysis of the docked poses can identify the key intermolecular forces that stabilize the ligand-protein complex. For the this compound system, these interactions are expected to include:
Hydrogen Bonding: The protonated amine and the oxygen atoms of the morpholine ring, as well as the carboxylate group of docosanoic acid, can act as hydrogen bond donors and acceptors, respectively, forming hydrogen bonds with polar residues in the protein's active site.
Hydrophobic Interactions: The long alkyl chain of docosanoic acid can engage in extensive hydrophobic interactions with nonpolar amino acid residues in the binding pocket of the target protein. These interactions are often a major driving force for the binding of lipidic molecules.
Electrostatic Interactions: The charged carboxylate and morpholinium ions can form strong electrostatic interactions with oppositely charged residues in the protein.
Table 3: Predicted Intermolecular Interactions of this compound with a Generic Protein Binding Site
| Interaction Type | Interacting Moiety of the Complex | Potential Interacting Protein Residues |
|---|---|---|
| Hydrogen Bonding | Morpholinium N-H, Morpholine O, Docosanoate O | Asp, Glu, Ser, Thr, Asn, Gln, His |
| Hydrophobic Interactions | Docosanoic acid alkyl chain | Ala, Val, Leu, Ile, Phe, Trp, Pro |
| Electrostatic Interactions | Morpholinium cation, Docosanoate anion | Asp, Glu, Lys, Arg |
Molecular Dynamics (MD) Simulations for Conformational Behavior and Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system, allowing for the study of its conformational changes and behavior over time nih.gov. An MD simulation of the this compound complex, both in isolation and in complex with a biological target, can offer valuable insights.
The simulation would reveal the flexibility of the long alkyl chain of docosanoic acid and the conformational stability of the morpholine ring. It can also show the dynamic nature of the salt bridge between the two components. When docked to a protein, MD simulations can assess the stability of the binding pose predicted by docking and reveal any conformational changes in the protein upon ligand binding. Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex, indicating its stability and the flexibility of its different parts nih.gov. Conformational analysis from MD simulations can reveal the most populated conformations of the complex, providing a more realistic picture of its behavior in a dynamic environment researchgate.net.
Conformational Sampling and Flexibility Studies
The conformational landscape of the this compound system is primarily dictated by the high flexibility of the C22 alkyl chain of docosanoic acid and the ring puckering of the morpholine moiety.
Docosanoic Acid Flexibility: The long, saturated alkyl chain of docosanoic acid can adopt a vast number of conformations due to the rotation around its carbon-carbon single bonds. In computational studies, the all-trans conformation is typically the lowest energy state in a vacuum, corresponding to a linear structure. nih.gov However, in solution or when interacting with other molecules, gauche conformations become accessible, leading to bent or folded structures. Molecular dynamics (MD) simulations are employed to sample these conformations over time, revealing the dynamic nature of the fatty acid chain. nih.govnih.gov These simulations show that even saturated fatty acids, while preferring extended states, constantly undergo torsional rotations, giving them significant flexibility. nih.gov
Morpholine Conformational Analysis: Morpholine typically adopts a stable chair conformation, which is energetically favored over the boat or twist-boat conformations. Quantum mechanical calculations can determine the energy barriers between these forms. The nitrogen and oxygen heteroatoms influence the electronic distribution and geometry of the ring.
When combined in a salt or complex, the flexibility of the docosanoic acid tail remains the dominant feature, while the morpholinium headgroup's conformation is relatively rigid. The interaction between the carboxylate group of the acid and the protonated amine of morpholine creates an ionic headgroup with specific orientational preferences.
Below is a table summarizing typical torsional energy parameters used in simulations for components of such a system.
| Parameter | Atom Types | Barrier Height (kcal/mol) | Periodicity | Phase Shift (degrees) |
| Alkane Chain Torsion | C-C-C-C | 0.15 - 0.20 | 3 | 0, 180, 180 |
| Morpholine Ring Torsion | C-N-C-C | 1.50 - 2.50 | 3 | 0, 180, 180 |
| Morpholine Ring Torsion | C-O-C-C | 0.50 - 1.00 | 2 | 180 |
Simulation of Interactions with Biological Membranes and Solvents
Molecular dynamics (MD) simulations are a key technique for studying how amphiphilic molecules like this compound interact with biological membranes and solvents. nih.gov These simulations can model the insertion, orientation, and effect of the compound on the lipid bilayer.
In an aqueous environment, the morpholinium carboxylate headgroup is hydrophilic and will be solvated by water molecules, while the long docosanoic acid tail is highly hydrophobic. This amphiphilicity drives the molecule to partition into lipid membranes. Simulations can track the process of a single molecule spontaneously inserting its lipid tail into the hydrophobic core of a bilayer, leaving the polar headgroup at the water-membrane interface. nih.gov
Once embedded, the docosanoic acid chain tends to align with the lipid tails of the membrane phospholipids. Its presence can influence membrane properties such as thickness, fluidity, and lateral pressure profiles. The extended length of the C22 chain means it can span a significant portion of a single leaflet of the bilayer. The interactions are primarily van der Waals forces between the alkyl chains. nih.gov The polar morpholinium headgroup interacts with the lipid headgroups and surrounding water via electrostatic interactions and hydrogen bonding. nih.gov These simulations provide a dynamic picture of how the compound modulates the local membrane environment. nih.govresearchgate.net
Chemoinformatic Analysis and Chemical Space Exploration
Chemoinformatics applies computational methods to analyze chemical data, enabling the exploration of chemical space, the prediction of properties, and the rational design of new molecules.
Molecular Diversity Assessment of Compound Libraries
In drug discovery and materials science, generating and assessing the diversity of a compound library is crucial. For a library based on the this compound scaffold, diversity would be introduced by modifying either the fatty acid chain or the morpholine ring. Chemoinformatic tools can quantify this diversity.
A common approach is to calculate various molecular descriptors for each compound in the library, such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the fraction of sp3 hybridized carbons (Fsp3). frontiersin.org These descriptors define a multi-dimensional chemical space. The diversity of the library can then be assessed by analyzing the spread of compounds within this space. A diverse library will cover a wide range of descriptor values. Principal Component Analysis (PCA) is often used to visualize this chemical space in two or three dimensions. For morpholine-based libraries, studies have focused on generating sp3-rich scaffolds to explore new areas of chemical space not covered by traditional flat aromatic compounds. frontiersin.org
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Excluding Clinical Context)
In silico tools can predict the ADME properties of a molecule before it is synthesized, helping to prioritize candidates with favorable pharmacokinetic profiles. researchgate.netmdpi.com These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental results. eijppr.com
For this compound, key ADME parameters can be estimated. Properties like lipophilicity (LogP) and aqueous solubility (LogS) are fundamental. The long alkyl chain of docosanoic acid results in very high lipophilicity and low aqueous solubility, which would predict poor absorption. The morpholine ring, being polar, contributes to water solubility. researchgate.net Many predictive models also assess compliance with guidelines like Lipinski's Rule of Five, which flags compounds that may have poor oral bioavailability. Due to its high molecular weight and high lipophilicity, docosanoic acid itself does not conform to these rules.
The table below presents a hypothetical in silico ADME profile for the individual components.
| Parameter | Docosanoic Acid | Morpholine | Predicted Value for Complex | ADME Implication |
| Molecular Weight ( g/mol ) | 340.6 | 87.1 | 427.7 | High MW may reduce absorption/diffusion. |
| LogP (Lipophilicity) | ~9.6 | ~-0.85 | High (dominated by tail) | High lipophilicity can lead to poor solubility and high membrane binding. mdpi.com |
| LogS (Aqueous Solubility) | Very Low | High | Low | Low solubility can limit absorption. |
| H-Bond Donors | 1 | 1 | 1-2 | Within typical drug-like range. |
| H-Bond Acceptors | 2 | 2 | 3-4 | Within typical drug-like range. |
| Lipinski's Rule Violations | 2 (MW > 500, LogP > 5) | 0 | Likely 2 | Potential for poor oral bioavailability. nih.gov |
Pharmacophore Modeling for Rational Design
Pharmacophore modeling is a powerful technique in rational drug design used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to be active at a specific biological target. pensoft.net
For a compound series involving the morpholine scaffold, a pharmacophore model could be developed based on a set of known active molecules. researchgate.net The morpholine ring itself can serve as a hydrogen bond acceptor (oxygen atom) or, when protonated, a hydrogen bond donor (N-H group) and a cationic/ionizable feature. researchgate.netresearchgate.net If a library of this compound analogs showed biological activity, a pharmacophore model could be constructed. This model would likely include a hydrophobic feature representing the long alkyl tail and specific hydrogen bonding or ionic features from the morpholinium headgroup. This model would then serve as a 3D query to screen virtual databases for new, structurally diverse compounds that fit the essential features, guiding the design of more potent molecules. researchgate.net
Theoretical Environmental Fate and Transport Modeling
Computational models are used to predict how chemicals will behave in the environment, including their persistence, distribution among air, water, and soil, and potential for long-range transport. researchgate.netnih.gov These models use physicochemical properties like vapor pressure, water solubility, and partition coefficients (Kow, Koc) to estimate environmental distribution. nih.gov
Docosanoic Acid: As a long-chain fatty acid, docosanoic acid has very low vapor pressure and low water solubility. nih.gov Environmental fate models would predict that it will strongly partition to organic matter in soil and sediment (high Koc). nih.gov Its potential for atmospheric transport is low. Biodegradation is expected to be the primary degradation pathway in soil and water, although the long, saturated chain may slow the process compared to shorter or unsaturated fatty acids. ncsu.edu
Morpholine: In contrast, morpholine is highly soluble in water and has a relatively higher vapor pressure. taylorfrancis.com Models predict it will primarily reside in the water compartment if released into the environment. It is not expected to bind strongly to soil or sediment. taylorfrancis.com While it can be volatilized from water surfaces, its primary removal process in aquatic systems is expected to be biodegradation. taylorfrancis.com The estimated atmospheric half-life for its reaction with hydroxyl radicals is short, suggesting it would be quickly degraded in the air. taylorfrancis.com
For the combined this compound salt, the properties would be dominated by the two components. The compound would have low volatility and a tendency to partition to soil, sediment, and organic matter due to the fatty acid chain, while the potential for dissociation in water could release morpholine into the aqueous phase.
The following table summarizes predicted environmental fate parameters.
| Parameter | Docosanoic Acid | Morpholine | Environmental Significance |
| Water Solubility | Very Low | High | Determines partitioning in aquatic systems. |
| Vapor Pressure | Very Low | Moderate | Influences potential for atmospheric transport. |
| Log Kow (Octanol-Water Partitioning) | ~9.6 | ~-0.85 | High value indicates tendency to bioaccumulate and sorb to organic matter. |
| Biodegradation Half-Life (Water) | Weeks to Months | Days to Weeks | Primary mechanism for removal from the environment. ncsu.edunih.gov |
| Atmospheric Half-Life | N/A (low volatility) | ~4 hours | Indicates rapid degradation in the atmosphere if volatilized. taylorfrancis.com |
Fugacity-Based Models for Environmental Distribution Prediction
Fugacity-based models, such as the Level III multimedia fugacity model developed by Mackay, are used to predict the partitioning of a chemical among different environmental compartments like air, water, soil, and sediment under steady-state conditions. The distribution is governed by the chemical's physicochemical properties, including vapor pressure, water solubility, and the octanol-water partition coefficient (log Kow), as well as the properties of the environmental media.
For the this compound system, it is crucial to recognize that this compound is an organic salt formed from a long-chain fatty acid (Docosanoic acid) and a cyclic amine (morpholine). In the environment, it can exist as the salt or dissociate into the docosanoate anion and the morpholinium cation, depending on the pH of the surrounding medium. This speciation significantly influences its environmental transport and partitioning.
To model this system, one would ideally use a multi-species fugacity model that can account for ionic and neutral species. However, for a screening-level assessment, the properties of the individual components can be modeled to understand their likely environmental distribution. The U.S. Environmental Protection Agency's EPI Suite™ is a widely used set of tools for this purpose, with its LEV3EPI™ module implementing a Level III fugacity model.
The environmental distribution of docosanoic acid is dominated by its high lipophilicity (high log Kow) and low water solubility, leading to its partitioning into soil and sediment. In contrast, morpholine's high water solubility and lower log Kow suggest a greater affinity for the water compartment.
A hypothetical Level III fugacity model output for the individual components illustrates their differing environmental fates.
Table 1: Predicted Environmental Distribution of Docosanoic Acid and Morpholine using a Level III Fugacity Model This table presents a hypothetical distribution based on the known physicochemical properties of the individual components and typical Level III fugacity model behavior. The exact percentages can vary based on the specific model parameters and emission scenarios.
| Environmental Compartment | Docosanoic Acid (%) | Morpholine (%) |
|---|---|---|
| Air | < 1 | 5-15 |
| Water | < 10 | 70-85 |
| Soil | 50-70 | 5-15 |
In Silico Biodegradation Pathway Prediction and Persistence Assessment
In silico models are instrumental in predicting the biodegradability of organic compounds and assessing their environmental persistence. The EPI Suite's BIOWIN™ program is a widely used tool that estimates the probability of aerobic and anaerobic biodegradation. chemistryforsustainability.org These predictions are based on the presence of molecular fragments that are known to be biodegradable or recalcitrant.
Docosanoic Acid: As a long-chain saturated fatty acid, docosanoic acid is expected to be biodegradable. The primary aerobic biodegradation pathway is β-oxidation, where the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA, which can then enter the citric acid cycle. In silico models would likely predict this compound to be biodegradable, although the rate may be slow due to its low water solubility.
Morpholine: Morpholine was once considered recalcitrant, but numerous studies have shown it to be biodegradable by various microorganisms, particularly from the genus Mycobacterium. epa.gov The biodegradation of morpholine typically begins with the enzymatic cleavage of the C-N bond of the heterocyclic ring. d-nb.infoulisboa.pt This is followed by a series of oxidation and deamination steps. Key intermediates that have been identified in the degradation pathway include 2-(2-aminoethoxy)acetate and glycolate. nih.gov Ultimately, morpholine is mineralized to ammonia, carbon dioxide, and water.
This compound: The persistence of the salt in the environment will depend on the biodegradability of its constituent ions. Since both docosanoic acid and morpholine are known to be biodegradable, the salt is not expected to be persistent. In the environment, upon dissociation, each ion would be available for microbial degradation through its respective pathway.
The following table summarizes the predicted biodegradation outcomes for the individual components from in silico models like BIOWIN™.
Table 2: In Silico Biodegradation Predictions for Docosanoic Acid and Morpholine This table presents expected qualitative outcomes from models like EPI Suite's BIOWIN™, based on the known biodegradability of these chemical classes.
| Model/Prediction | Docosanoic Acid | Morpholine |
|---|---|---|
| Primary Biodegradation | Readily biodegradable | Biodegradable |
| Ultimate Biodegradation | Readily biodegradable | Biodegradable |
| Predicted Half-life | Days to weeks | Weeks |
| Anaerobic Biodegradation | Likely | Possible |
Advanced Applications and Material Science Research of Docosanoic Acid;morpholine Systems
Integration into Advanced Material Formulations
The unique molecular structure of the docosanoic acid;morpholine (B109124) system, effectively morpholinium docosanoate, positions it as a valuable component in the formulation of advanced materials. This salt combines the properties of a long-chain fatty acid with those of a cyclic ether amine, resulting in an amphiphilic molecule with significant potential in material science.
Role in High-Performance Material Development (e.g., Polymers, Waxes)
In the realm of high-performance materials, the docosanoic acid;morpholine system serves as a multifunctional additive, particularly in polymer and wax formulations. Morpholine is known to react with fatty acids to create emulsifying agents, which are integral to the formulation of water-resistant waxes and polishes nih.gov. The incorporation of the long C22 hydrocarbon tail of docosanoic acid into such a system enhances its hydrophobicity and van der Waals interactions, which can be advantageous in these applications.
When integrated into polymer matrices, fatty acid salts can act as internal lubricants or plasticizers. This function arises from the long aliphatic chain of the fatty acid, which can reduce intermolecular friction between polymer chains, thereby improving flow properties during processing and imparting greater flexibility to the final product. The presence of the morpholinium counter-ion can also influence the polarity of the polymer blend, potentially improving the dispersion of other additives or fillers.
In wax formulations, such as those for automotive polishes or protective coatings, morpholine fatty acid salts are key to forming stable emulsions nih.gov. As the emulsion dries, the volatile morpholine can evaporate, leaving behind a water-resistant film. The docosanoic acid component, with its substantial hydrocarbon length, would contribute to a more robust and durable protective layer.
| Material | Role of this compound | Potential Benefits |
| Polymers | Internal Lubricant, Plasticizer, Dispersion Aid | Improved processability, Increased flexibility, Enhanced additive dispersion |
| Waxes | Emulsifying Agent, Film Former | Stable emulsion formation, Enhanced water resistance, Increased durability of coatings |
Modification of Mechanical and Thermal Properties of Materials
The addition of fatty acid derivatives to polymer systems is a known strategy for modifying their mechanical and thermal properties. The long, flexible alkyl chain of docosanoic acid can intercalate between polymer chains, leading to an increase in free volume and a reduction in the glass transition temperature (Tg). This plasticizing effect can enhance the impact strength and elongation at break of the material, making it less brittle.
Research into related systems has shown that the introduction of long-chain fatty acid moieties can influence the crystallization behavior of semi-crystalline polymers, acting as nucleating agents that can lead to smaller, more numerous spherulites. This altered crystalline morphology can, in turn, affect properties such as tensile strength and heat distortion temperature.
Surface and Interfacial Chemistry
The amphiphilic character of the this compound system, with its long hydrophobic tail and polar morpholinium head, makes it highly active at surfaces and interfaces. This property is central to its applications in thin-film technology and emulsion science.
Langmuir-Blodgett Film Formation and Characterization
Long-chain fatty acids and their salts are classic examples of molecules used to form Langmuir-Blodgett (LB) films, which are highly ordered monomolecular or multilayered films deposited on a solid substrate. It is well-established that fatty acids can form stable monolayers at the air-water interface. These monolayers can exist in various phases, and those at high surface pressures are typically used for LB deposition.
In the case of the this compound system, the docosanoic acid molecules would orient themselves at the air-water interface with their hydrophobic tails directed towards the air and the polar carboxylate-morpholinium headgroups interacting with the water subphase. The structure and stability of this Langmuir film would be influenced by factors such as the subphase pH and temperature, which affect the ionization of the headgroup and the packing of the alkyl chains.
Once transferred to a solid substrate, these films can form highly organized layers. In single LB monolayers of fatty acid salts, the acyl chains are typically in an all-trans conformation and oriented nearly perpendicular to the substrate. Multilayer films often exhibit structures similar to the bulk crystals of the material, with stacked bilayer lamellae. The ionic interaction between the docosanate anion and the morpholinium cation would define the headgroup region of these lamellae. The characterization of such films would involve techniques like surface pressure-area isotherm measurements, X-ray reflectivity, and atomic force microscopy to determine the molecular packing, film thickness, and surface morphology. Studies on similar long-chain fatty acids have demonstrated the formation of robust and ordered LB films. mdpi.com
Mechanisms of Emulsification and Stabilization in Dispersed Systems
The this compound system is expected to function as an effective emulsifier, a substance that stabilizes a mixture of two immiscible liquids, such as oil and water. The mechanism of emulsification involves the adsorption of the amphiphilic molecules at the oil-water interface. The hydrophobic docosanoic acid tail will preferentially reside in the oil phase, while the hydrophilic morpholinium carboxylate headgroup will be situated in the aqueous phase.
This arrangement lowers the interfacial tension between the oil and water, facilitating the formation of smaller droplets and reducing the energy required for emulsification. Once the emulsion is formed, the this compound molecules create a protective film around the dispersed droplets. This film provides stability through a combination of mechanisms:
Steric Hindrance: The bulky hydrocarbon tails of the docosanoic acid create a physical barrier that prevents close approach and coalescence of the droplets.
Electrostatic Repulsion: The ionic morpholinium headgroups can impart a surface charge to the droplets, leading to electrostatic repulsion between them, which further enhances stability.
The effectiveness of morpholine fatty acid salts as emulsifiers is well-documented, particularly in the formulation of waxes and polishes. nih.gov The long C22 chain of docosanoic acid would provide a substantial steric barrier, suggesting that the this compound system would be a particularly robust stabilizer for oil-in-water or water-in-oil emulsions.
Role in Industrial Chemical Processes and Specialty Chemical Production
The this compound system holds potential for use in various industrial chemical processes and in the production of specialty chemicals, primarily leveraging its properties as a surfactant and corrosion inhibitor.
Morpholine and its salts with fatty acids are recognized for their application as corrosion inhibitors, especially in steam condensate systems. nih.gov Morpholine itself is a volatile amine that can neutralize carbonic acid in steam lines, and its fatty acid salts can form a protective film on metal surfaces. wikipedia.org The long hydrocarbon chain of docosanoic acid would enhance the hydrophobicity and durability of this protective film, offering improved corrosion resistance for steel and other metals in industrial settings. Recent studies on various morpholine salts have confirmed their efficacy as volatile corrosion inhibitors, forming protective layers through adsorption on steel surfaces. mdpi.com
In the production of specialty chemicals, morpholine fatty acid salts serve as valuable intermediates. They are used in the formulation of polishes, coatings, and even as components of protective coatings for fruits. nih.govwikipedia.org The docosanoic acid variant, with its specific chain length, could be used to produce specialty waxes and polishes with tailored properties, such as a high melting point and enhanced water repellency. Furthermore, as a surfactant with a specific hydrophilic-lipophilic balance (HLB), the this compound system could be employed in various formulations requiring emulsification, dispersion, or surface wetting, such as in the textile, leather, or coatings industries.
| Industrial Process/Specialty Chemical | Function of this compound | Underlying Properties |
| Corrosion Inhibition (e.g., in steam lines) | Forms a protective, hydrophobic film on metal surfaces | Amphiphilicity, film-forming capability, basicity of morpholine |
| Specialty Waxes and Polishes | Emulsifier and film-forming agent | Amphiphilicity, long hydrophobic tail for water resistance |
| Protective Coatings | Component of water-resistant films | Hydrophobicity, film-forming properties |
| Textile and Leather Processing | Wetting agent, dispersant, emulsifier | Surfactant properties |
Utilization as a Chemical Synthesis Intermediate or Reagent
The compound formed from docosanoic acid and morpholine serves as a valuable intermediate in chemical synthesis. The formation of N-docosanoylmorpholine is typically achieved through standard amidation reactions, such as the conversion of docosanoic acid into an acyl chloride, which subsequently reacts with morpholine. researchgate.net This process yields a stable tertiary amide.
The resulting molecule possesses a distinct amphiphilic character, with the long C22 alkyl chain providing significant lipophilicity and the morpholine group acting as a polar, hydrophilic head. This structure makes it a useful precursor for more complex molecules. As an intermediate, it can be used in the synthesis of specialty surfactants, emulsifiers, or other performance chemicals where a combination of high thermal stability, oil solubility, and a polar functional group is required. e3s-conferences.org Fatty acids and their derivatives are increasingly recognized as renewable platform molecules for the chemical industry, providing a basis for a wide range of oleochemical applications. nih.gov The synthesis of very long-chain fatty acid derivatives, while sometimes challenging due to their waxy nature and low solubility, offers access to unique compounds for materials science and other fields. nih.gov
Development of Novel Additives for Lubricants and Other Industrial Fluids
The combination of a long-chain fatty acid and a nitrogen-containing heterocycle like morpholine is highly relevant in the field of lubricants and industrial fluids. Docosanoic acid itself is used in the formulation of lubricants and their additives. nih.govisotope.com The primary application for fatty acid-morpholine systems is as corrosion inhibitors. e3s-conferences.org
The mechanism of action for these additives relies on their molecular structure. The polar morpholine head group adsorbs onto metal surfaces, while the long, nonpolar docosanoic acid tail forms a dense, hydrophobic film. mdpi.com This film acts as a barrier, preventing corrosive substances from reaching the metal. lanxess.com This principle is well-established for fatty acids and their various derivatives, which are known to be effective, environmentally benign corrosion inhibitors for steel in various industrial settings. aessweb.comresearchgate.net The use of morpholine and its salts with fatty acids as corrosion inhibitors is a recognized application, particularly in protecting steel and other metals. e3s-conferences.orgnih.gov The resulting protective layer reduces friction and wear between moving parts, contributing to the longevity and efficiency of machinery. mdpi.com
| Component | Function in Additive | Protective Mechanism |
|---|---|---|
| Docosanoic Acid Chain (C22) | Hydrophobic Tail | Forms a nonpolar, protective barrier film on the surface. |
| Morpholine Ring | Polar Head Group | Adsorbs onto the metal surface via the nitrogen and oxygen heteroatoms. |
Agrochemical Research and Development (Mechanistic and Structure-Activity Focus)
While the docosanoic acid component is key for industrial fluid applications, the morpholine moiety is a "privileged scaffold" in the design of modern agrochemicals. researchgate.netnih.govresearchgate.net Its derivatives have been successfully developed as fungicides, herbicides, insecticides, and plant growth regulators. nih.govacs.org
Design and Synthesis of Morpholine-Containing Agrochemicals
The morpholine ring is a versatile and valuable pharmacophore in agrochemical development due to its chemical stability and structural properties. researchgate.net Researchers design and synthesize vast libraries of morpholine derivatives by attaching different functional groups to the ring. e3s-conferences.org These modifications are guided by structure-activity relationship (SAR) studies, which aim to optimize the compound's efficacy against a specific target, its systemic properties within the plant, and its environmental profile. nih.govacs.org
The synthesis of these agrochemicals often involves multi-step processes where the morpholine ring is constructed or introduced as a key building block. e3s-conferences.org Prominent examples of commercial fungicides based on this scaffold include fenpropimorph (B1672530) and dimethomorph, which demonstrate the success of incorporating the morpholine structure into complex and highly active molecules. nih.gov
Mechanistic Studies of Insecticidal, Fungicidal, and Herbicidal Activities
The biological activity of morpholine-based agrochemicals stems from their ability to interfere with specific molecular pathways in target organisms. The mechanism of action is best understood for its fungicidal properties.
Fungicidal Activity: Morpholine fungicides are potent inhibitors of sterol biosynthesis in fungi. nih.gov Specifically, they target two key enzymes in the ergosterol (B1671047) pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase . nih.gov By blocking these enzymes, the fungicides disrupt the production of ergosterol, an essential component of fungal cell membranes. This leads to the accumulation of incorrect sterols, compromising membrane integrity and function, and ultimately inhibiting fungal growth. nih.gov
| Activity Type | Primary Molecular Target/Mechanism | Example Commercial Compound |
|---|---|---|
| Fungicidal | Inhibition of Ergosterol Biosynthesis (Sterol Δ14-reductase and Δ8→Δ7-isomerase) | Fenpropimorph |
| Insecticidal | Neurotoxicity (Target site varies) | N/A (Research compounds exist) |
| Herbicidal | Disruption of essential plant pathways (Target site varies) | N/A (Research compounds exist) |
Impact on Plant Growth Regulation at the Molecular Level
Beyond pest and disease control, certain morpholine derivatives have shown promise as plant growth regulators (PGRs). researchgate.net PGRs are synthetic compounds that influence plant development by mimicking or interfering with natural plant hormones at very low concentrations. mdpi.comoregonstate.edu
At the molecular level, these regulators interact with the complex signaling networks that control processes such as cell division, cell elongation, dormancy, and senescence. mdpi.comjmbfs.org The activity of a morpholine-based PGR would depend on its ability to bind to hormone receptors or to inhibit or promote the synthesis of endogenous plant hormones like auxins, cytokinins, or gibberellins. oregonstate.edumdpi.com For example, a compound that interacts with auxin pathways could influence root development, while one affecting cytokinin signaling could impact shoot growth and delay leaf aging. oregonstate.edujmbfs.org Research in this area focuses on designing novel morpholine structures that can precisely modulate specific developmental pathways to enhance crop yield, improve stress tolerance, or control plant architecture. researchgate.net
Future Research Directions and Emerging Avenues for Docosanoic Acid;morpholine Studies
Exploration of Novel Synthetic Strategies for Complex Architectures
Future research must move beyond simple amidation to construct more complex molecular architectures derived from the docosanoic acid;morpholine (B109124) scaffold. The development of novel synthetic strategies will be crucial for creating libraries of analogues with diverse functionalities, enabling a systematic exploration of structure-activity relationships.
One promising avenue is the adoption of solid-phase synthesis . This technique, which has proven effective for preparing novel folate conjugates, could be adapted for the modular assembly of docosanoic acid;morpholine derivatives. nih.gov By anchoring the docosanoic acid backbone to a solid support, various functionalized morpholine rings or modifications to the fatty acid chain could be introduced in a controlled, sequential manner. This approach would facilitate the rapid generation of a diverse library of compounds for screening purposes. nih.gov
Furthermore, flow chemistry presents an opportunity to enhance the efficiency, safety, and scalability of synthesis. Continuous-flow reactors offer precise control over reaction parameters such as temperature and pressure, which can be leveraged to optimize the synthesis of this compound and its derivatives, potentially minimizing waste and improving yield in line with green chemistry principles. nih.gov Research should also focus on developing one-pot and multicomponent reactions to reduce the number of synthetic steps, thereby minimizing resource consumption and waste generation. nih.govmdpi.com
| Synthetic Strategy | Potential Application for this compound | Key Advantages |
| Solid-Phase Synthesis | Modular assembly of compound libraries with varied functional groups on the morpholine or fatty acid moiety. | High purity of final products, amenability to automation, simplified purification. nih.gov |
| Flow Chemistry | Scalable and controlled production of this compound and its derivatives. | Enhanced safety, improved reaction efficiency, precise process control. nih.gov |
| Multicomponent Reactions | Efficient, one-pot synthesis of complex derivatives from simple starting materials. | Increased atom economy, reduced synthetic steps, minimized waste. nih.govmdpi.com |
| Biocatalysis | Enzymatic synthesis for high selectivity and mild reaction conditions. | Environmentally friendly, high stereoselectivity, reduced use of hazardous reagents. nih.gov |
Advanced Mechanistic Elucidation in Interacting Biological Systems
A critical future direction is to unravel the mechanisms through which this compound interacts with biological systems. Its amphipathic nature, combining a long lipophilic alkyl chain with a polar morpholine headgroup, suggests potential interactions with cell membranes, proteins, and other biological macromolecules.
Advanced studies should investigate its behavior at biological interfaces. Techniques from biotribology could be employed to understand how the molecule behaves under mechanical stress in physiological environments, such as in synovial fluid or as a boundary lubricant on surfaces. Research could explore whether it forms protective films or modifies the frictional properties of biological surfaces, drawing parallels to the tribochemical reactions observed with other long-chain fatty acids.
Understanding its metabolic fate is also paramount. Future studies should aim to identify the enzymes responsible for its metabolism and characterize the resulting metabolites. This knowledge is essential for predicting the compound's persistence and potential downstream biological effects.
Integration of High-Throughput Screening and Omics Technologies
Following HTS, omics technologies can provide a global, unbiased view of the molecular changes induced by the compound. nih.gov
Lipidomics: To understand how this compound influences cellular lipid profiles and pathways.
Proteomics: To identify protein binding partners or changes in protein expression and post-translational modifications. nih.govmdpi.com
Metabolomics: To map the broader metabolic perturbations resulting from cellular exposure to the compound. nih.govmdpi.com
Transcriptomics: To analyze changes in gene expression that can reveal the signaling pathways affected. nih.gov
This integrated approach can accelerate the identification of bioactive derivatives and provide deep insights into their mechanisms of action, moving beyond a one-target, one-drug paradigm to a systems-level understanding. nih.govmdpi.com
| Omics Technology | Research Question for this compound | Expected Outcome |
| Lipidomics | How does the compound alter the composition and organization of cell membranes or lipid signaling? | Identification of impacts on lipid metabolism and membrane dynamics. |
| Proteomics | What are the direct protein targets or downstream protein expression changes? | Target deconvolution and pathway analysis. nih.govmdpi.com |
| Metabolomics | How does the compound affect cellular metabolic networks? | Understanding of systemic metabolic reprogramming. nih.gov |
| Transcriptomics | Which gene expression profiles are altered upon treatment? | Elucidation of affected signaling pathways and cellular responses. nih.gov |
Development of Integrated Computational-Experimental Platforms for Predictive Design
Future research should harness the power of integrated computational and experimental platforms to accelerate the design-build-test-learn cycle. nih.gov Machine learning and artificial intelligence (AI) can be used to build predictive models for the properties and activities of this compound derivatives.
By creating an initial dataset through the synthesis and testing of a diverse set of analogues, computational tools can learn the quantitative structure-activity relationships (QSAR). These models can then be used to perform in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and experimental validation. llnl.gov This synergy between computational prediction and wet lab validation significantly enhances the efficiency of discovering new molecules with desired properties. nih.gov
Platforms like AlphaFold could be used to predict the structures of potential protein targets, facilitating molecular docking studies to understand binding interactions and guide the rational design of more potent and selective analogues. nih.gov This integrated approach not only speeds up the discovery process but also deepens the fundamental understanding of molecular interactions. llnl.gov
Application of Sustainable Chemistry Principles in Synthesis and Utilization
A forward-looking research program for this compound must be grounded in the principles of sustainable and green chemistry. researchgate.netimist.ma This involves developing environmentally benign processes for both the synthesis and the entire lifecycle of the compound.
Future synthetic routes should prioritize:
Use of Renewable Feedstocks: Docosanoic acid can be sourced from plant oils, making it a renewable starting material. researchgate.net Research should focus on efficient and green extraction and purification methods.
Biocatalysis: Employing enzymes for synthesis can offer high selectivity under mild conditions, minimizing the need for hazardous reagents and protecting groups. nih.gov
Energy Efficiency: Exploring methods like microwave-assisted or ultrasonic synthesis can reduce energy consumption and reaction times compared to conventional heating. researchgate.net
Designing for Degradation: A key principle of green chemistry is designing molecules that break down into innocuous substances after their intended use. nih.gov Future work should involve assessing the biodegradability of this compound and its derivatives and, if necessary, modifying the structure to enhance its environmental degradation profile.
By embedding these principles from the outset, the development of this compound can proceed in an economically viable and environmentally responsible manner. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
